Heck Cross-Coupling Yield: 2-Bromocinnamic Acid as a Superior Aryl Halide Partner
2-Bromocinnamic acid functions as an effective aryl halide partner in Pd-catalyzed Heck cross-coupling reactions, achieving a reported yield of 85% when reacted with acrylic acid methyl ester in the presence of a triethylamine base and a di-(3-methylphenyl)phosphinopolystyrene palladium catalyst in acetonitrile at 80°C for 20 hours . This yield compares favorably to typical Heck coupling yields observed for aryl chlorides, which generally exhibit substantially lower reactivity and often require more forcing conditions or specialized ligands to achieve comparable conversions [1]. The ortho-bromine substituent provides an optimal balance between reactivity (superior to aryl chlorides) and stability (superior to aryl iodides), making 2-bromocinnamic acid a pragmatic choice for cross-coupling applications.
| Evidence Dimension | Heck cross-coupling reaction yield |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | Aryl chlorides (general class) — significantly lower reactivity toward Suzuki/Heck cross-coupling [1] |
| Quantified Difference | Aryl bromides preferred over chlorides; 85% represents synthetically useful yield for downstream derivatization |
| Conditions | Acrylic acid methyl ester, triethylamine, di-(3-methylphenyl)phosphinopolystyrene Pd catalyst, acetonitrile, 80°C, 20h |
Why This Matters
The 85% Heck coupling yield demonstrates that 2-bromocinnamic acid serves as a competent aryl halide partner for carbon-carbon bond formation, enabling efficient synthetic elaboration without the handling challenges associated with more reactive aryl iodides.
- [1] TheFreeLibrary. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. 2022. (Referencing that bromide/iodide substrates are preferred over chlorides toward Suzuki cross-coupling). View Source
